Ethyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate
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Overview
Description
Ethyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a phenylsulfanyl group, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate typically involves the esterification of 2-aminobenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The phenyl(phenylsulfanyl)acetyl group can be introduced through a series of reactions involving the acylation of phenylsulfanylacetyl chloride with the amino group of the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. The ester group can undergo hydrolysis to release the active benzoate moiety, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features but lacking the phenylsulfanyl and acetyl groups.
Phenyl benzoate: Contains a phenyl group attached to the benzoate moiety but lacks the ethyl ester and phenylsulfanyl groups.
Phenylsulfanylacetic acid: Contains the phenylsulfanyl group but lacks the benzoate and ester functionalities.
Uniqueness
Ethyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the phenylsulfanyl group enhances its potential for biological activity, while the ester and benzoate moieties provide versatility in chemical reactions and applications.
Properties
IUPAC Name |
ethyl 2-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-2-27-23(26)19-15-9-10-16-20(19)24-22(25)21(17-11-5-3-6-12-17)28-18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHQUAXBTCDQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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